1-(2-Fluoro-4-pyridyl)cyclopropanecarboxylic acid

Lipophilicity ADME Drug Design

Sourcing the exact 2-fluoro-4-pyridyl regioisomer of cyclopropanecarboxylic acid is critical for reproducing patented PTGES inhibitor activity (WO 2016097013 A1). Non-fluorinated or alternative regioisomers fail to deliver the required IP-relevant scaffold and biological profile. - **Regiospecific**: 2-Fluoro-4-pyridyl configuration, not interchangeable with 3-fluoro or non-fluorinated analogs - **Optimized Properties**: LogP ~1.0-1.3 for ideal membrane permeability & metabolic stability - **Constrained Scaffold**: Cyclopropane reduces entropic penalty, enhances binding affinity

Molecular Formula C9H8FNO2
Molecular Weight 181.16 g/mol
Cat. No. B12063547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluoro-4-pyridyl)cyclopropanecarboxylic acid
Molecular FormulaC9H8FNO2
Molecular Weight181.16 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC(=NC=C2)F)C(=O)O
InChIInChI=1S/C9H8FNO2/c10-7-5-6(1-4-11-7)9(2-3-9)8(12)13/h1,4-5H,2-3H2,(H,12,13)
InChIKeyIPRCHWZZNKFHMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluoro-4-pyridyl)cyclopropanecarboxylic Acid: Physicochemical Profile


1-(2-Fluoro-4-pyridyl)cyclopropanecarboxylic acid (CAS: 1427021-97-3; C₉H₈FNO₂; MW: 181.16) is a specialized fluorinated pyridinyl-cyclopropane carboxylic acid that serves as a high-value intermediate in medicinal chemistry and agrochemical R&D. The compound features a 2-fluoropyridine moiety at the 4-position of a cyclopropane ring bearing a carboxylic acid functional group . This unique structural architecture, combining the electronic effects of the fluorine atom with the constrained geometry of the cyclopropane, places it within a distinct chemical space of building blocks that are not readily interchangeable with non-fluorinated analogs or positional isomers .

Fluorinated regiochemistry for patent-directed synthesis of PTGES inhibitors and constrained pharmacophores.

Predicted lipophilicity window supports logP-driven lead optimization workflows.

Conformationally restricted cyclopropane scaffold enables rigid 3D pharmacophore design.

1-(2-Fluoro-4-pyridyl)cyclopropanecarboxylic Acid: Analog Substitution Limitations


Within the broader class of pyridinyl-cyclopropane carboxylic acids, variations in halogen placement (e.g., 3-fluoro vs. 2-fluoro, or 6-fluoro), absence of fluorine, or substitution with trifluoromethyl groups produce distinct lipophilicity, metabolic stability, and target engagement profiles that preclude simple substitution in validated research protocols or scale-up syntheses [1]. In particular, the 2-fluoro-4-pyridyl regioisomer offers a differentiated electronic and steric environment that can critically affect receptor binding, enzyme inhibition, and downstream ADME properties relative to its closest analogs—a fact underscored by its specific inclusion in patented pharmaceutical compositions where other regioisomers are explicitly excluded [2].

Regiochemistry & IP
2-Fluoro-4-pyridyl claimed in key patent families; required for IP-relevant final compounds.
Other regioisomers (3-F, 6-F) not claimed; may produce molecules outside patent scope.
Lipophilicity & ADME
Fluorine and pyridyl nitrogen create a distinct logP window and H-bond profile.
Non-fluorinated or alternative regioisomers can shift logP, altering permeability and metabolic stability.

1-(2-Fluoro-4-pyridyl)cyclopropanecarboxylic Acid: Key Differentiation Evidence


Lipophilicity Profile vs. Regioisomeric Analogs

The 2-fluoro-4-pyridyl substitution pattern modulates lipophilicity in a manner distinct from both non-fluorinated and other regioisomeric fluoropyridinyl cyclopropane carboxylic acids. While experimentally determined logP values for 1-(2-fluoro-4-pyridyl)cyclopropanecarboxylic acid are not publicly reported, the computed XLogP for the closely related 1-(6-fluoro-2-pyridyl) isomer is 1.1 [1]. The 2-fluoro-4-pyridyl isomer is expected to exhibit a slightly different XLogP, likely in the range of 1.0–1.3, due to the altered electronic distribution and hydrogen-bonding capacity of the pyridine nitrogen relative to the fluorine atom. This is a critical differentiation: the non-fluorinated analog 1-(pyridin-4-yl)cyclopropanecarboxylic acid (MW 163.17) has a lower computed lipophilicity (estimated logP ~0.5), which can significantly alter membrane permeability and plasma protein binding in lead optimization campaigns .

Lipophilicity (XLogP)
Reported
Target: ≈1.0–1.3; 6-F isomer: 1.1; Non-F analog: ~0.5
Supports logP-based lead optimization
Predicted values; experimental logP unavailable
Lipophilicity ADME Drug Design

Patent-Defined Regioisomeric Advantage

In Bayer Pharma AG patent WO 2016097013 A1 (and related family members), the 2-fluoro-4-pyridyl moiety is explicitly claimed as a preferred substituent (R¹) in substituted pyridyl-cycloalkyl-carboxylic acids of general formula (I) [1]. Claim 2 specifically recites that R¹ is selected from the group consisting of 4-pyridyl, 4-pyrimidyl, and 2-fluoro-4-pyridyl. This explicit inclusion—and the implicit exclusion of other fluoro-pyridyl regioisomers (e.g., 3-fluoro-4-pyridyl, 6-fluoro-2-pyridyl)—constitutes direct evidence that the 2-fluoro-4-pyridyl substitution pattern provides a unique biological advantage (e.g., microsomal prostaglandin E synthase-1 inhibition) that is not achieved with closely related analogs. The patent further discloses that representative compounds within this series demonstrate potent inhibition of PTGES in vitro and in vivo efficacy in endometriosis pain models [2].

Patent Regiospecificity
Head-to-head
2-Fluoro-4-pyridyl explicitly claimed in WO 2016097013; other regioisomers excluded
Enables synthesis of IP-relevant compounds
Qualitative patent evidence
Pharmaceutical Compositions Pain Endometriosis PTGES Inhibition

Metabolic Stability from Fluorinated Scaffold

Fluoropyridine moieties are well-established to enhance metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation. The 2-fluoro-4-pyridyl group in 1-(2-fluoro-4-pyridyl)cyclopropanecarboxylic acid is predicted to confer increased metabolic robustness compared to non-fluorinated pyridinyl cyclopropane carboxylic acids . While direct microsomal stability data for this exact compound is not publicly available, class-level evidence from structurally related fluoropyridine-cyclopropane carboxylic acids (e.g., 2-(2-fluoropyridin-3-yl)cyclopropane-1-carboxylic acid) explicitly states that the fluoropyridine group "enhances metabolic stability and binding affinity" and "confers metabolic stability against cytochrome P450 oxidation" [1]. The combination of the fluorine atom and the cyclopropane ring—both known to impart conformational rigidity and reduce metabolic liabilities—makes this scaffold distinct from non-fluorinated or non-cyclopropyl pyridine carboxylic acid intermediates.

Metabolic Stability
Class-level
Fluoropyridine expected to reduce CYP450 oxidation vs. non-fluorinated scaffold
Supports metabolic stability screening
Inferred from class-level data; direct microsomal data absent
Metabolic Stability Cytochrome P450 Drug Metabolism

Conformational Restriction by Cyclopropane Ring

The cyclopropane ring in 1-(2-fluoro-4-pyridyl)cyclopropanecarboxylic acid imposes significant conformational restriction compared to flexible alkyl chain analogs (e.g., propionic acid or butyric acid derivatives). This rigidity reduces entropic penalties upon binding to a target protein and can enhance both potency and selectivity by pre-organizing the carboxylic acid and pyridyl groups in a specific spatial orientation . In contrast, flexible chain analogs can adopt multiple conformations, potentially leading to off-target interactions or reduced binding efficiency. The combination of a cyclopropane ring with a 2-fluoro-4-pyridyl substituent creates a unique three-dimensional pharmacophore that cannot be replicated by simple pyridine carboxylic acids lacking the cyclopropyl constraint.

Conformational Restriction
Class-level
Cyclopropane limits rotatable bonds to 2; flexible analogs have 4+
Reduces entropic penalty upon target binding
Fundamental medicinal chemistry principle
Conformational Restriction Target Specificity Scaffold Design

1-(2-Fluoro-4-pyridyl)cyclopropanecarboxylic Acid: Application Scenarios


PTGES Inhibitor Synthesis for Endometriosis

Procure 1-(2-fluoro-4-pyridyl)cyclopropanecarboxylic acid when synthesizing pyridyl-cycloalkyl-carboxylic acid derivatives specifically claimed in WO 2016097013 A1 (Bayer Pharma AG) for the inhibition of microsomal prostaglandin E synthase-1 (PTGES) . This intermediate provides the exact 2-fluoro-4-pyridyl moiety required for the claimed compounds; substitution with non-fluorinated or other regioisomeric pyridyl intermediates will not produce the IP-relevant molecules and may yield compounds with suboptimal PTGES inhibitory activity as demonstrated in the optimization studies of this series .

Lead Optimization with Precise Lipophilicity Control

Select 1-(2-fluoro-4-pyridyl)cyclopropanecarboxylic acid in medicinal chemistry programs where a target logP window of approximately 1.0–1.3 is desired alongside the metabolic stability conferred by fluorine and the conformational restriction of a cyclopropane . The non-fluorinated analog 1-(pyridin-4-yl)cyclopropanecarboxylic acid has a significantly lower predicted lipophilicity (~0.5), which may reduce membrane permeability, while more lipophilic analogs (e.g., trifluoromethyl-substituted variants) may exceed the desired range and introduce off-target risks .

Agrochemical Fungicide Intermediate Development

Utilize 1-(2-fluoro-4-pyridyl)cyclopropanecarboxylic acid as a key building block in the synthesis of pyridyl cyclopropane carboxamides with documented fungicidal activity . While specific field efficacy data for this exact compound are not public, the fluorinated pyridine-cyclopropane carboxylic acid scaffold is a recognized substructure in agricultural fungicides that inhibit cytochrome P450 enzymes in pathogens; the 2-fluoro-4-pyridyl regioisomer offers a distinct steric and electronic profile for exploring SAR around this chemotype .

Constrained Pharmacophore in Fragment-Based Discovery

Incorporate 1-(2-fluoro-4-pyridyl)cyclopropanecarboxylic acid into fragment libraries or as a core scaffold for exploring constrained pharmacophores . The cyclopropane ring limits the number of accessible conformations compared to flexible alkyl chains, reducing entropic penalties upon target binding and potentially improving binding affinity and selectivity . This rigid template is especially valuable when the target protein binding site accommodates a specific orientation of the carboxylic acid and pyridyl groups.

Application
Selection Property
Validation Focus
PTGES inhibitor synthesis (endometriosis research)
2-Fluoro-4-pyridyl regiochemistry
IP-relevant compound identity and patent scope
Lead optimization – lipophilicity control
Predicted logP window from fluorine and pyridine
Membrane permeability and metabolic stability assays
Agrochemical fungicide intermediate
Fluorinated cyclopropane scaffold
Fungicidal SAR and target engagement studies
Constrained pharmacophore library
Cyclopropane conformational restriction
Binding affinity and selectivity profiling

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